[(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride
Description
[(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine hydrochloride is a bicyclic organic compound featuring a fused cyclopropane-oxolane scaffold with two fluorine atoms at the 6,6-positions and a primary amine group. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications.
Properties
IUPAC Name |
[(1S,5S)-6,6-difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO.ClH/c7-6(8)4-1-10-3-5(4,6)2-9;/h4H,1-3,9H2;1H/t4-,5+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHHBWQKCXYHHZ-JBUOLDKXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2(F)F)(CO1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@](C2(F)F)(CO1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Route 1: One of the synthetic routes involves starting from a suitable bicyclo[3.1.0]hexane precursor, followed by fluorination and introduction of the oxirane ring via epoxidation. The final step involves amination using ammonia or an appropriate amine under controlled conditions.
Route 2: Another pathway could include the cyclization of a difluorinated precursor with an epoxide intermediate, followed by subsequent amination.
Industrial Production Methods:
Industrial production often employs catalysis techniques to enhance the reaction efficiency and yield. Various catalysts and reaction conditions like temperature, pressure, and solvent systems are optimized to scale up the synthesis from the laboratory to industrial levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to introduce functional groups such as alcohols or ketones.
Reduction: Hydrogenation or other reduction reactions can modify the oxirane ring or reduce the amine group to alter the compound's reactivity.
Common Reagents and Conditions:
Common oxidizing agents include hydrogen peroxide or ozone.
Reducing agents could be sodium borohydride or lithium aluminum hydride.
Substitution reactions might employ reagents like sodium hydride or Grignard reagents.
Major Products:
Products of oxidation could be difluorinated ketones or alcohols.
Reduction products might include more saturated amines or alcohols.
Substitution could yield a variety of functionalized derivatives depending on the introduced groups.
Scientific Research Applications
[(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride has several noteworthy applications:
Chemistry: Used as an intermediate in organic synthesis, particularly for producing more complex molecules.
Medicine: Investigated for pharmaceutical applications, including as a potential drug candidate due to its unique interaction with biological targets.
Industry: Used in the development of new materials, such as polymers or advanced materials with specific properties.
Mechanism of Action
Mechanism: The compound interacts with molecular targets primarily through its oxirane and amine functionalities. It can form covalent bonds with nucleophilic sites in biological molecules, modulating their activity.
Pathways: Pathways involved include nucleophilic attack on the oxirane ring and binding interactions with amine receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares [(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine hydrochloride with key analogs, focusing on structural features, physicochemical properties, and applications:
Key Observations:
Fluorination Effects: The difluoro substitution in the target compound increases lipophilicity and metabolic stability compared to non-fluorinated analogs like ((1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl)methanamine .
Stereochemistry : The (1S,5S) configuration distinguishes it from enantiomers (e.g., (1R,5S) in ), which may influence receptor binding or enzyme inhibition selectivity.
Core Modifications : Replacing the oxygen atom in the oxabicyclo core with nitrogen (azabicyclo analogs) alters electronic properties and hydrogen-bonding capacity, as seen in DDP-IV inhibitor intermediates .
Functional Group Positioning: The primary amine at the 1-position (target compound) versus the 6-position (trans-6-amino analog) affects molecular geometry and interaction with biological targets .
Pharmacological and Industrial Relevance
- Target Compound : Its fluorinated bicyclic structure suggests utility in CNS drug design, where rigidity and blood-brain barrier penetration are critical .
- Azabicyclo Analogs : Compounds like (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride demonstrate the importance of nitrogen-containing cores in enzyme inhibition, particularly for diabetes therapeutics .
- Safety Profiles : Hazard classifications (e.g., GHS "Danger" for ((1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl)methanamine) highlight the need for careful handling during synthesis .
Biological Activity
[(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride is a bicyclic compound notable for its difluorinated structure and amine functional group. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of receptor interactions and enzyme modulation.
The compound's unique stereochemistry, indicated by the (1S,5S) configuration, suggests specific spatial arrangements that may influence its biological activity and chemical reactivity. The hydrochloride salt form enhances its solubility in aqueous environments, which is particularly beneficial for pharmaceutical applications.
| Property | Value |
|---|---|
| Molecular Formula | C6H9ClF2N2O |
| Molecular Weight | 192.60 g/mol |
| CAS Number | 2287238-40-6 |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes within biological systems. The difluoro groups may enhance binding affinity due to their electronegative nature, potentially stabilizing interactions with target proteins.
Potential Targets
- Sigma Receptors : Preliminary studies suggest that compounds with similar structures may act as sigma receptor ligands, which are implicated in various neurological processes.
- Enzyme Modulation : The bicyclic structure allows for potential inhibition or activation of enzymes involved in metabolic pathways.
In Vitro Studies
Research utilizing predictive models like PASS (Prediction of Activity Spectra for Substances) indicates a broad spectrum of potential biological activities for this compound. These include:
- Antimicrobial properties
- Anticancer activity
- Neuroprotective effects
Case Studies
Several studies have explored the biological implications of related compounds:
- Antimicrobial Activity : A study on structurally related bicyclic compounds demonstrated significant antibacterial effects against various pathogens, suggesting a potential therapeutic application in infectious diseases.
- Neuropharmacology : Research has indicated that similar difluorinated compounds exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other bicyclic compounds.
| Compound | Biological Activity |
|---|---|
| Compound A | Antimicrobial |
| Compound B | Anticancer |
| This compound | Potential neuroprotective effects |
Q & A
Q. Table 1: Key Synthetic Steps and Conditions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
